Allyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside CAS number
Allyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside CAS number
An In-Depth Technical Guide to Allyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Glycosylation Building Block
Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS Number: 119111-31-8 ) is a synthetically crucial carbohydrate derivative that serves as a cornerstone in modern glycochemistry and the development of novel therapeutics.[1] Its structure combines a mannose core, per-O-acetylation for hydroxyl protection, and a uniquely functional anomeric allyl group. This combination makes it an exceptionally valuable glycosyl donor, a molecular building block used to construct complex oligosaccharides and glycoconjugates.
The strategic importance of this molecule lies in the dual nature of the anomeric allyl group. Initially, it serves as a stable protecting group, resilient to a wide range of reaction conditions used for modifying other parts of the molecule. Subsequently, it can be chemically activated to become an excellent leaving group, enabling the stereoselective formation of glycosidic bonds. This "latent-active" strategy streamlines complex oligosaccharide synthesis, a process vital for exploring the roles of carbohydrates in biological systems and for creating carbohydrate-based drugs.[2][3][4][5]
Physicochemical Properties and Characterization
The identity and purity of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside are confirmed through a combination of physical and spectroscopic methods.
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 119111-31-8 |
| Molecular Formula | C₁₇H₂₄O₁₀ |
| Molecular Weight | 388.36 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
| Appearance | Typically a syrup or crystalline solid |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. In ¹H NMR, characteristic signals include the anomeric proton (H-1) of the α-mannoside, the vinyl protons of the allyl group, and the methyl protons of the four acetate groups. The coupling constants, particularly for the anomeric proton, are critical for confirming the α-configuration.[6][7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands corresponding to the ester carbonyl groups (C=O) of the acetyl protectors and C-O stretching frequencies typical of carbohydrates.
Synthesis and Purification: A Strategic Approach
The synthesis of Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is typically achieved via a Lewis acid-catalyzed glycosylation of a fully acetylated mannose precursor with allyl alcohol. The choice of D-mannose pentaacetate as the starting material ensures that all hydroxyl groups, except the anomeric one, are protected, directing the reaction to the desired position.
Rationale for Experimental Choices
-
Per-acetylation: Using D-mannose pentaacetate as the glycosyl donor is a common strategy. The acetyl groups are robust, easily installed, and their electron-withdrawing nature influences the stereochemical outcome of the glycosylation.
-
Lewis Acid Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a frequently used Lewis acid that effectively activates the anomeric position of the acetylated sugar, facilitating the nucleophilic attack by allyl alcohol.[9][10]
-
Re-acetylation Step: Glycosylation reactions with peracetylated sugars can sometimes lead to the loss of an acetyl group as a side reaction. A final re-acetylation step, often with acetic anhydride and pyridine, can be employed to ensure the final product is fully acetylated, simplifying purification and improving overall yield.[10]
Experimental Protocol: Synthesis
Objective: To synthesize Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside from D-mannose pentaacetate.
Materials:
-
β-D-Mannose pentaacetate
-
Allyl alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetic anhydride
-
Pyridine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve β-D-mannose pentaacetate (1.0 eq) and allyl alcohol (1.5 eq) in anhydrous dichloromethane under an inert nitrogen or argon atmosphere.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (2.0 eq) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Re-acetylation (Optional but Recommended): Filter the solution and concentrate under reduced pressure. Dissolve the crude residue in pyridine and add an excess of acetic anhydride. Stir for 4 hours at room temperature. Quench with water and extract with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the dried organic solution. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target glycoside.
Core Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile glycosyl donor, enabling the construction of complex carbohydrates with significant biological relevance.
The "Latent-Active" Glycosylation Strategy
The allyl group is the key to the compound's utility. In its native state, it is a protecting group. However, it can be isomerized into a prop-1-enyl glycoside using a rhodium or iridium catalyst. This prop-1-enyl intermediate is highly reactive and can be activated for glycosylation with a suitable alcohol acceptor in the presence of an electrophilic promoter like N-Iodosuccinimide (NIS).[2][3][4] This two-stage activation provides precise control over when the glycosylation occurs, which is a significant advantage in multi-step syntheses.
Synthesis of Biologically Active Molecules
Mannose and mannose-containing oligosaccharides are integral components of glycoproteins and are involved in cellular recognition, immune responses, and microbial pathogenesis. Derivatives of mannopyranosides have shown considerable promise as therapeutic agents.
-
Antimicrobial and Antifungal Agents: Research has demonstrated that modifying mannopyranosides, such as by introducing various acyl chains, can lead to compounds with potent antimicrobial and antifungal activities.[11][12][13][14] The structure-activity relationship (SAR) studies indicate that the type and position of these acyl groups significantly influence their efficacy against pathogenic bacteria and fungi.[11][13][14] Allyl α-D-mannopyranoside derivatives serve as key intermediates for creating libraries of these modified sugars for screening and drug discovery.
Application Workflow Diagram
Caption: Role as a donor in synthesizing bioactive molecules.
Experimental Protocol: Latent-Active Glycosylation
Objective: To perform a one-pot, two-step glycosylation using Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside as the glycosyl donor.
Materials:
-
Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (Donor, 1.0 eq)
-
Glycosyl Acceptor with a free hydroxyl group (e.g., a partially protected sugar, 1.2 eq)
-
Iridium catalyst (e.g., [Ir(COD)(PMePh₂)₂]PF₆)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
N-Iodosuccinimide (NIS)
-
Molecular Sieves (3Å or 4Å)
Procedure:
-
Isomerization (Activation):
-
In a flame-dried flask under an inert atmosphere, dissolve the iridium catalyst (1-2 mol%) in anhydrous THF. Activate the catalyst with hydrogen gas if required by the specific catalyst protocol.
-
Add the Allyl mannopyranoside donor to the activated catalyst solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the conversion of the allyl group to the prop-1-enyl group by ¹H NMR or TLC.
-
-
Glycosylation (Coupling):
-
Once isomerization is complete, remove the THF under reduced pressure.
-
To the same flask containing the activated prop-1-enyl donor, add the glycosyl acceptor, N-Iodosuccinimide (2.0 eq), and freshly activated molecular sieves.
-
Add anhydrous acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the formation of the disaccharide product by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of celite to remove molecular sieves and solids.
-
Extract the filtrate with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting crude disaccharide by silica gel column chromatography.
-
Safety and Handling
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.
-
Toxicity: While specific toxicity data is limited, it should be handled with the standard care afforded to laboratory chemicals. The reagents used in its synthesis and application, such as BF₃·OEt₂ and NIS, are corrosive and/or toxic and require specific handling precautions.
Conclusion
Allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is more than a simple protected sugar; it is a sophisticated chemical tool that provides synthetic chemists with a high degree of control and flexibility. Its role in the latent-active glycosylation strategy facilitates the efficient assembly of complex oligosaccharides, which are indispensable for advancing our understanding of glycobiology. For professionals in drug development, this compound and its derivatives represent a promising platform for discovering new antimicrobial and therapeutic agents, underscoring the enduring importance of carbohydrate chemistry in the quest for novel medicines.
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Boons, G.-J., & Isles, S. (1996). Vinyl Glycosides in Oligosaccharide Synthesis. 2. The Use of Allyl and Vinyl Glycosides in Oligosaccharide Synthesis. The Journal of Organic Chemistry, 61(13), 4262–4271. [Link]
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Majed, M. A., et al. (2023). Efficient Synthesis of Mannopyranoside-Based Fatty Acyl Esters: Effects of Acyl Groups on Antimicrobial Activities. Preprints.org. [Link]
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